molecular formula C15H13NO3 B6376722 3-Cyano-5-(3,5-dimethoxyphenyl)phenol CAS No. 1262003-65-5

3-Cyano-5-(3,5-dimethoxyphenyl)phenol

Cat. No.: B6376722
CAS No.: 1262003-65-5
M. Wt: 255.27 g/mol
InChI Key: LHDJKCJJPMIURV-UHFFFAOYSA-N
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Description

3-Cyano-5-(3,5-dimethoxyphenyl)phenol is an organic compound that features a cyano group and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3,5-dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The choice of boron reagents and palladium catalysts, as well as the reaction temperature and solvent, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3,5-dimethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives.

Scientific Research Applications

3-Cyano-5-(3,5-dimethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3,5-dimethoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The cyano and methoxy groups play a crucial role in its binding affinity and specificity towards certain receptors or enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-(3,5-dimethoxyphenyl)phenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of cyano and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-6-12(7-15(8-14)19-2)11-3-10(9-16)4-13(17)5-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJKCJJPMIURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684865
Record name 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-65-5
Record name 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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